N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide

Catalog No.
S6510023
CAS No.
2758005-54-6
M.F
C9H13BrN2O2S
M. Wt
293.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazid...

CAS Number

2758005-54-6

Product Name

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide

IUPAC Name

tert-butyl N-amino-N-(4-bromothiophen-2-yl)carbamate

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(11)7-4-6(10)5-15-7/h4-5H,11H2,1-3H3

InChI Key

DJGVVDIVOKBCEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=CS1)Br)N
  • Search for Novel Materials: Due to the presence of the thiophene group, a five-membered aromatic ring containing sulfur, N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide could potentially be of interest in research focused on novel materials with specific electronic or conductive properties. Thiophene-based materials are being explored in applications such as organic electronics and solar cells [].
  • Carbohydrazide Scaffold Applications: The carbohydrazide functional group is present in various molecules with diverse biological activities. Research into other carbohydrazide derivatives might provide clues for potential applications of N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide. However, substantial research on this specific molecule is currently lacking.

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide is a chemical compound characterized by its unique structure that includes a brominated thiophene moiety and a tert-butoxy group attached to a carbohydrazide functional group. The molecular formula of this compound is C11H14BrN3OC_{11}H_{14}BrN_3O, and it has a molecular weight of approximately 288.15 g/mol. The presence of the bromine atom in the thiophene ring enhances its reactivity, making it suitable for various chemical transformations and biological applications.

, including:

  • Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophiles such as amines or alcohols.
  • Hydrazone Formation: The carbohydrazide moiety can react with carbonyl compounds to form hydrazones, which may be further transformed into other derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.

These reactions are facilitated by the presence of the reactive bromine atom and the electrophilic nature of the carbohydrazide group.

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide exhibits promising biological activities. Research indicates that compounds containing thiophene and hydrazide functionalities often show anticancer properties. For instance, derivatives of similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . This suggests that N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide may also possess significant anticancer activity, potentially acting through mechanisms such as cell cycle arrest or apoptosis induction.

The synthesis of N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide typically involves several steps:

  • Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
  • Formation of Carbohydrazide: The carbohydrazide is formed by reacting hydrazine with an appropriate carbonyl compound.
  • Coupling Reaction: The 4-bromothiophene is then reacted with the carbohydrazide in the presence of a coupling agent or catalyst to form N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide.

This multi-step synthesis allows for the introduction of both the brominated thiophene and the tert-butoxy group into the final product.

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for anticancer therapies.
  • Material Science: Its unique structure could make it useful in developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use as agrochemicals, suggesting potential applications in pest control or plant growth regulation.

Interaction studies involving N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide are crucial for understanding its mechanism of action. Investigating how this compound interacts with biological targets, such as enzymes or receptors involved in cancer progression, can provide insights into its therapeutic potential. Studies may include:

  • Binding Affinity Assays: To evaluate how strongly the compound binds to specific targets.
  • Cell Viability Assays: To assess its effects on cancer cell lines compared to normal cells.
  • Mechanistic Studies: To elucidate pathways affected by the compound, such as apoptosis or cell cycle regulation.

Several compounds share structural similarities with N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide. Below is a comparison highlighting their uniqueness:

Compound NameStructureBiological ActivityUnique Features
5-Bromo-1H-pyrazole-3-carboxylic AcidContains a pyrazole ringAnticancer propertiesDifferent heterocyclic structure
tert-Butyl (4-bromothiazol-2-yl)carbamateContains a thiazole ringAntimicrobial activityThiazole instead of thiophene
5-Nitrothiophene DerivativeContains nitro group on thiopheneAnticancer activityNitro group enhances reactivity

N-(4-bromothiophen-2-yl)(tert-butoxy)carbohydrazide is unique due to its combination of a brominated thiophene and a tert-butoxy group, which may enhance its solubility and bioavailability compared to similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

291.98811 g/mol

Monoisotopic Mass

291.98811 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-25

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